Promethazine hibenzate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Promethazine is a neuroleptic medication and first-generation antihistamine of the phenothiazine family. The drug has strong sedative and weak antipsychotic effects.

Applications De Recherche Scientifique

Immunomodulatory Effects

Promethazine hydrochloride has been examined for its potential immunosuppressive effects, specifically in the context of pregnancies affected by erythroblastosis. Although conclusive evidence of its effectiveness in ameliorating the effects of this disease is still under investigation, some individual cases have shown beneficial results. The drug's action is believed to be related to the metabolic suppression of fetal reticuloendothelial system cells (Gusdon & Witherow, 1973).

Antiparasitic Properties

Promethazine has demonstrated trypanocidal effects on both epimastigote and trypomastigote stages of Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding is significant, as it suggests a new potential application for promethazine in treating parasitic infections (Fernández et al., 1997).

Neuropharmacological Interactions

Promethazine has been found to inhibit NMDA-induced currents, indicating a potential mechanism behind its sedative, analgesic, and neuroprotective effects. This finding provides insight into the broader clinical implications of promethazine beyond its traditional uses (Adolph et al., 2012).

Oncological Research

Research has explored the antitumor potential of promethazine, especially in leukemia cells. Promethazine's cytotoxicity in leukemia cells involves the activation of AMPK and inhibition of the PI3K/AKT/mTOR pathway, leading to autophagy-associated apoptosis. This highlights the possibility of repurposing promethazine as a therapeutic option in leukemia treatment (Medeiros et al., 2020).

Neuroelectrophysiological Effects

A study on the effects of promethazine on the amplitude and spectral characteristics of electrocorticograms in rats revealed that the drug has a dose-dependent impact on the amplitude characteristics of electrocorticographic activity. These findings contribute to the understanding of promethazine's influence on the central nervous system and its broader pharmacological profile (Shits et al., 2022).

Propriétés

Numéro CAS |

96590-75-9 |

|---|---|

Nom du produit |

Promethazine hibenzate |

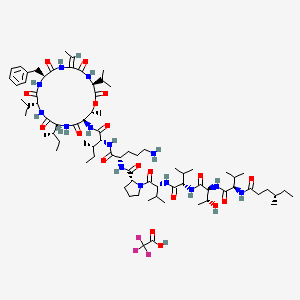

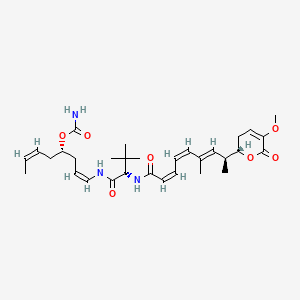

Formule moléculaire |

C31H30N2O4S |

Poids moléculaire |

526.65 |

Nom IUPAC |

2-(4-Hydroxybenzoyl)benzoic acid - N,N-dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine (1:1) |

InChI |

InChI=1S/C17H20N2S.C14H10O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h4-11,13H,12H2,1-3H3;1-8,15H,(H,17,18) |

Clé InChI |

WCYMACWVZQIWLM-UHFFFAOYSA-N |

SMILES |

O=C(O)C1=CC=CC=C1C(C2=CC=C(O)C=C2)=O.CC(N(C)C)CN3C4=C(C=CC=C4)SC5=CC=CC=C35 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Promethazine hibenzate; D08768; D-08768; D 08768. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)